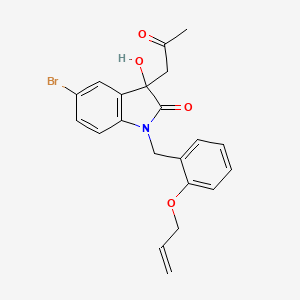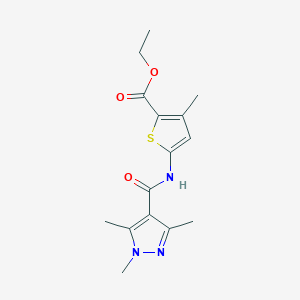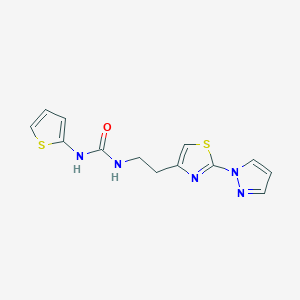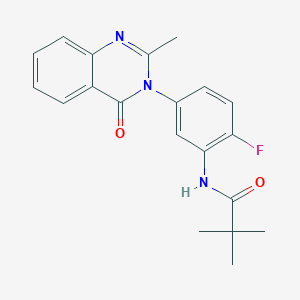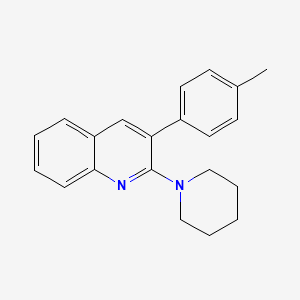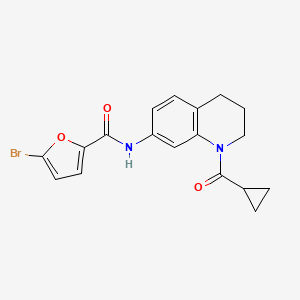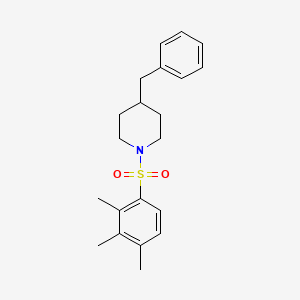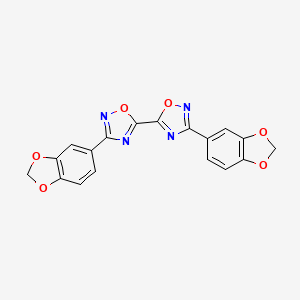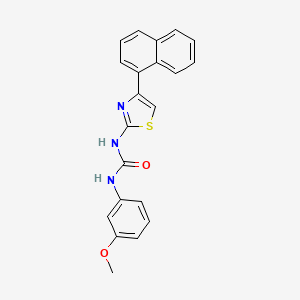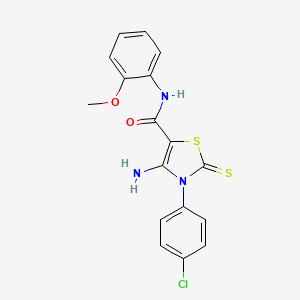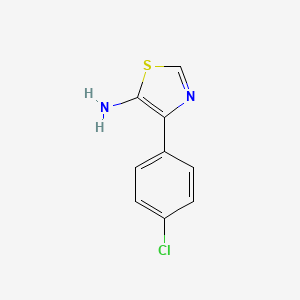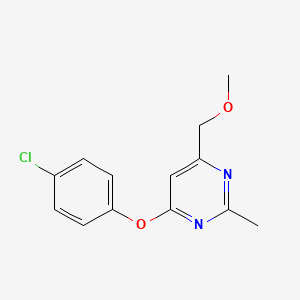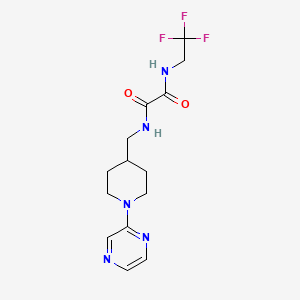![molecular formula C19H14N4O2S2 B2412897 2-[(5-苯基-1,3,4-恶二唑-2-基)硫代]-N-(4-苯基-1,3-噻唑-2-基)乙酰胺 CAS No. 81511-79-7](/img/structure/B2412897.png)
2-[(5-苯基-1,3,4-恶二唑-2-基)硫代]-N-(4-苯基-1,3-噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O2S2 and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
a. 抗癌活性: 研究表明该化合物的衍生物具有抗癌潜力。 例如,N-[3-(5-环己基-[1,3,4]恶二唑-2-基)-苯基]-2-(1H-吲哚-3-基)-乙酰胺显示出对癌细胞生长的显著抑制 .
b. 血管扩张特性: 该化合物的某些衍生物表现出血管扩张作用,这对于心血管健康有益。
c. 抗惊厥作用: 恶二唑中的酰胺和磺酰胺基团增强了抗惊厥活性。 我们化合物的特定衍生物已显示出抗惊厥特性 .
d. 抗糖尿病潜力: 相同的酰胺和磺酰胺基团有助于抗糖尿病作用。 值得注意的是,N-[3-(5-环己基-[1,3,4]恶二唑-2-基)-苯基]-2-(1H-吲哚-3-基)-乙酰胺和3,5-二氯-N-[3-(5-环己基-[1,3,4]恶二唑-2-基)-苯基]-苯磺酰胺对α-淀粉酶的抑制率超过70% .
高能材料
该化合物中存在恶二唑使其与高能应用相关。让我们进一步探讨:
a. 高能行为: 恶二唑衍生物表现出良好的氧平衡和正的形成热。 研究人员已经探索了它们作为高能材料的用途 .
作用机制
Target of Action
Oxadiazoles and thiazoles are known to have a broad spectrum of biological activity. They have been reported to possess anti-inflammatory , anti-HIV , antibacterial , anticonvulsant activities , antimalarial , herbicidal , antianxiety , insecticidal , antitubercular , antiviral , antifungal , anti-HBV , anticancer , and analgesic properties
Mode of Action
Oxadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their wide range of biological activities .
Biochemical Pathways
Without specific studies on “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide”, it’s difficult to determine the exact biochemical pathways it affects. Oxadiazoles are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
生化分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .
Cellular Effects
Oxadiazoles have been reported to influence cell function in various ways . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of oxadiazoles can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of oxadiazoles can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that oxadiazoles can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is known that oxadiazoles can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
属性
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQYLKPTCALJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
